Potent ENPP1 Inhibition for Immuno-Oncology Applications
An imidazo[1,2-a]pyrazine derivative (Compound 7) containing the 6-carbonitrile core demonstrated potent inhibition of ENPP1 with an IC50 value of 5.70–9.68 nM [1]. This activity was highly selective, with weak inhibition observed against the closely related enzymes ENPP2 and ENPP3 [1]. In a murine tumor model, treatment with Compound 7 (80 mg/kg) in combination with an anti-PD-1 antibody achieved a 77.7% tumor growth inhibition rate and significantly improved survival compared to controls [1].
| Evidence Dimension | ENPP1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 5.70–9.68 nM |
| Comparator Or Baseline | ENPP2 and ENPP3: Weak inhibition |
| Quantified Difference | High selectivity for ENPP1 over ENPP2 and ENPP3 |
| Conditions | In vitro enzymatic assay |
Why This Matters
For procurement in immuno-oncology research, this nanomolar potency and selectivity profile positions imidazo[1,2-a]pyrazine-6-carbonitrile derivatives as superior tools for dissecting the cGAS-STING pathway compared to less potent or non-selective ENPP1 inhibitors.
- [1] S. Zhan et al., Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors, J. Med. Chem., 2024. PMID: 39357030. https://pubmed.ncbi.nlm.nih.gov/39357030/ View Source
